9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is structurally related to other corticosteroids like dexamethasone and betamethasone, and is used for its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione involves multiple steps. One common method includes the fluorination of 9,11beta-epoxysteroid compounds at the 9-position to obtain the desired product. The reaction typically involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol. The raw material undergoes hydrolysis, and the pH is adjusted using glacial acetic acid. The product is then crystallized and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the carbonyl groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other corticosteroids.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The result is the suppression of inflammatory responses and modulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone: Structurally related and used for similar therapeutic purposes.
Mometasone Furoate: A topical corticosteroid used for its anti-inflammatory effects
Uniqueness
9beta,11beta-Epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione is unique due to its specific fluorination at the 6beta position, which enhances its potency and stability compared to other corticosteroids .
Properties
CAS No. |
60864-43-9 |
---|---|
Molecular Formula |
C21H25FO5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S,8R,10S,11S,14R,15S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H25FO5/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(26,16(25)10-23)19(12,2)9-17-21(13,18)27-17/h3,5,7,12-13,15,17,23,26H,4,6,8-10H2,1-2H3/t12-,13-,15+,17?,18-,19-,20-,21?/m0/s1 |
InChI Key |
ODCJBFLIAVNDAG-CRTWWITMSA-N |
Isomeric SMILES |
C[C@]12CC3C4(O3)[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C5=CC(=O)C=C[C@]45C)F |
Canonical SMILES |
CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CC(C5=CC(=O)C=CC45C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.